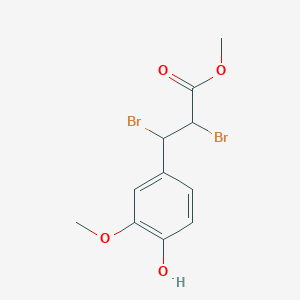
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of two bromine atoms, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a propanoate ester group
Preparation Methods
The synthesis of Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the bromination of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired positions on the phenyl ring.
Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compounds.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and functional groups on the phenyl ring can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological molecules and pathways, leading to specific biological effects.
Comparison with Similar Compounds
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate can be compared with similar compounds such as:
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: Has a different substitution pattern on the phenyl ring, leading to different reactivity and properties.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propionate: Similar structure but different ester group, affecting its chemical behavior.
Properties
CAS No. |
5396-66-7 |
|---|---|
Molecular Formula |
C11H12Br2O4 |
Molecular Weight |
368.02 g/mol |
IUPAC Name |
methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H12Br2O4/c1-16-8-5-6(3-4-7(8)14)9(12)10(13)11(15)17-2/h3-5,9-10,14H,1-2H3 |
InChI Key |
XORGKABKTNFJJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(C(=O)OC)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















